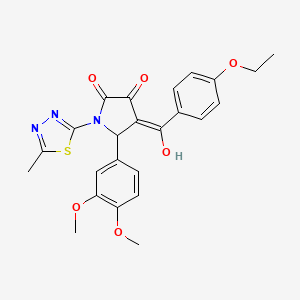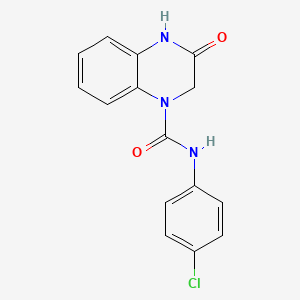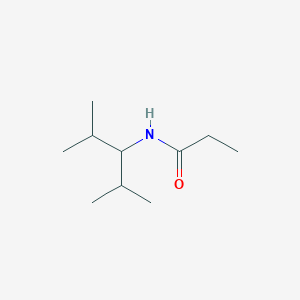![molecular formula C18H25ClN2O3 B5358491 Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B5358491.png)
Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl ester group, and a cyanophenoxypropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyanophenoxypropyl Group: This step often involves nucleophilic substitution reactions where a cyanophenoxypropyl halide reacts with the piperidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the cyanophenoxypropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The cyanophenoxypropyl group may play a crucial role in binding to specific sites, while the piperidine ring can influence the overall conformation and activity of the compound.
類似化合物との比較
Similar Compounds
- Ethyl 4-piperidinecarboxylate hydrochloride
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
Uniqueness
Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride is unique due to the presence of the cyanophenoxypropyl group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3.ClH/c1-2-22-18(21)16-5-3-10-20(14-16)11-4-12-23-17-8-6-15(13-19)7-9-17;/h6-9,16H,2-5,10-12,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMLLNFHLDLJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-[(3-phenyl-2-propynoyl)amino]-2-thiophenecarboxylate](/img/structure/B5358412.png)
![5-[(4-Bromophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B5358421.png)
![3-[(2-Aminophenyl)amino]-5-[4-(dimethylamino)phenyl]cyclohex-2-en-1-one](/img/structure/B5358428.png)
![1-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-3-ol](/img/structure/B5358435.png)
![3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXY-4-NITROPHENYL)PROPANAMIDE](/img/structure/B5358438.png)
![Ethyl (2E)-3-{8-methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}but-2-enoate](/img/structure/B5358455.png)

![(8-chloroquinolin-2-yl)-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B5358469.png)

![N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide](/img/structure/B5358481.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5358484.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358508.png)

![(4-chloro-2-methylphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5358514.png)
